N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-(5-methyl-1H-tetrazol-1-yl)benzamide
CAS No.:
Cat. No.: VC14788569
Molecular Formula: C17H16ClN5OS
Molecular Weight: 373.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16ClN5OS |
|---|---|
| Molecular Weight | 373.9 g/mol |
| IUPAC Name | N-[2-(4-chlorophenyl)sulfanylethyl]-3-(5-methyltetrazol-1-yl)benzamide |
| Standard InChI | InChI=1S/C17H16ClN5OS/c1-12-20-21-22-23(12)15-4-2-3-13(11-15)17(24)19-9-10-25-16-7-5-14(18)6-8-16/h2-8,11H,9-10H2,1H3,(H,19,24) |
| Standard InChI Key | FZCQTHQTTFTFPN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN=NN1C2=CC=CC(=C2)C(=O)NCCSC3=CC=C(C=C3)Cl |
Introduction
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic organic compound of interest in medicinal chemistry due to its potential pharmacological activities. This molecule features a benzamide core functionalized with a tetrazole ring and a chlorophenyl sulfanyl group, which are known to contribute to bioactivity in drug design. Despite limited direct references, compounds with similar structures have been extensively studied for their antimicrobial, anticancer, and anti-inflammatory properties.
Synthesis
The synthesis of N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-(5-methyl-1H-tetrazol-1-yl)benzamide likely involves multi-step organic reactions, including:
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Formation of the Tetrazole Ring:
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Tetrazoles are typically synthesized via cycloaddition reactions between azides and nitriles in the presence of acidic or catalytic conditions.
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Introduction of the Sulfanyl Group:
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The attachment of the 4-chlorophenyl sulfanyl group can be achieved using thiolation reactions involving 4-chlorothiophenol and an alkyl halide.
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Coupling with Benzamide Core:
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The final step involves coupling the functionalized intermediates with a benzoyl chloride derivative under basic conditions.
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Potential Biological Activities
Compounds containing tetrazole rings and sulfanyl groups have demonstrated diverse biological activities, which could be relevant for this compound:
Antimicrobial Activity
Tetrazole derivatives are known for their antimicrobial properties against Gram-positive and Gram-negative bacteria as well as fungi. The presence of the chlorophenyl group may enhance lipophilicity and membrane permeability, improving efficacy.
Anti-inflammatory Effects
Similar compounds have been studied as inhibitors of inflammatory mediators like 5-lipoxygenase (5-LOX), suggesting potential use in treating inflammatory diseases.
Anticancer Potential
The benzamide scaffold is a common motif in anticancer agents due to its ability to interact with cellular targets like enzymes or receptors involved in tumor growth.
Analytical Characterization
To confirm the structure and purity of N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-(5-methyl-1H-tetrazol-1-yl)benzamide, standard analytical techniques would be utilized:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Identification of hydrogen and carbon environments (e.g., and ). |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. |
| Infrared Spectroscopy (IR) | Detection of functional groups (e.g., amide, tetrazole). |
| High-performance Liquid Chromatography (HPLC) | Assessment of purity and separation from byproducts. |
Comparative Analysis with Related Compounds
To better understand its potential applications, comparisons can be drawn with structurally related compounds:
Future Directions
Given its structural features, N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-(5-methyl-1H-tetrazol-1-yl)benzamide warrants further investigation in the following areas:
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In Vitro Biological Screening:
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Evaluate antimicrobial, anti-inflammatory, and anticancer activities.
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Molecular Docking Studies:
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Predict binding affinity to key biological targets such as enzymes or receptors.
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Structure–Activity Relationship (SAR) Studies:
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Modify substituents to optimize bioactivity and reduce toxicity.
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Pharmacokinetics and Toxicology:
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Assess absorption, distribution, metabolism, excretion (ADME), and safety profiles.
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